molecular formula O7Pb2Rh2-8 B12658467 Dilead dirhodium heptaoxide CAS No. 37240-96-3

Dilead dirhodium heptaoxide

Cat. No.: B12658467
CAS No.: 37240-96-3
M. Wt: 7.3e+02 g/mol
InChI Key: JZIUETALGOPHNL-UHFFFAOYSA-N
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Description

Dilead dirhodium heptaoxide (Pb₂Rh₂O₇, CAS 37240-96-3) is a lead-containing mixed-metal oxide compound. It is structurally characterized by the presence of lead (Pb) in a +2 oxidation state and rhodium (Rh) in a higher oxidation state, coordinated with seven oxygen atoms. The compound is listed in regulatory databases as a restricted substance due to its lead content, which poses significant environmental and health risks .

Properties

CAS No.

37240-96-3

Molecular Formula

O7Pb2Rh2-8

Molecular Weight

7.3e+02 g/mol

InChI

InChI=1S/7O.2Pb.2Rh/q7*-2;;;2*+3

InChI Key

JZIUETALGOPHNL-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Rh+3].[Rh+3].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilead dirhodium heptaoxide typically involves the reaction of lead and rhodium precursors under controlled conditions. One common method is the oxidation of dirhodium(II) complexes in the presence of lead compounds. The reaction conditions often include the use of oxidizing agents such as air or oxygen, and the process is carried out at elevated temperatures to facilitate the formation of the heptaoxide compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using dirhodium(II) catalysts and lead precursors. The reaction is typically conducted in reactors designed to handle high temperatures and oxidative environments. The use of air or oxygen as the oxidant makes the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Dichlorine Heptoxide (Cl₂O₇)

Structure and Stability
Cl₂O₇ is the anhydride of perchloric acid (HClO₄) and adopts a bent geometry with a Cl−O−Cl angle of 118.6°. It decomposes exothermically (ΔH° = −132 kcal/mol) into Cl₂ and O₂ .

Chemical Reactivity

  • Reacts with alcohols to form alkyl perchlorates .

  • Acts as a strong oxidizer but is less reactive than other chlorine oxides (e.g., does not attack sulfur or phosphorus at low temperatures) .

Dirhodium Catalysts in Organic Reactions

Dirhodium complexes, particularly Rh₂(OAc)₄ and Rh₂(cap)₄, are versatile catalysts for cycloadditions and insertions .

Key Reactions Catalyzed by Dirhodium Complexes

Reaction TypeCatalyst InfluenceKey Findings
[3+3]- and [3+2]-Cycloadditions Rh₂(OAc)₄ vs. Rh₂(cap)₄Rh₂(OAc)₄ favors carbonyl group interactions, while Rh₂(cap)₄ enables carbene addition due to steric effects .
C–H Insertion Rh₂(OAc)₄Enables stereoselective synthesis of cyclopentanecarboxylates with high yields .
Hetero-Diels-Alder Chiral Rh₂ carboxamidatesAchieves enantiocontrol and high turnover numbers (TON up to 10,000) .

Computational Insights into Dirhodium Catalysis

Density Functional Theory (DFT) studies reveal:

  • Catalyst-Dependent Pathways : Rh₂(OAc)₄ and Rh₂(cap)₄ exhibit distinct electronic and steric effects, influencing reaction mechanisms .

  • Rate-Limiting Steps : For Rh₂(OAc)₄, the rate-limiting step involves NR₂ group transfer, while Rh₂(cap)₄’s selectivity is governed by ring-opening steps .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dilead dirhodium heptaoxide exhibits interesting chemical behaviors due to the presence of lead and rhodium atoms. Its mechanism of action primarily involves facilitating redox reactions, where it can act as either an oxidizing or reducing agent. This capability allows it to transfer electrons between different chemical species, leading to the formation of reactive oxygen species (ROS) and the activation of specific substrates through electron transfer processes.

Catalysis in Organic Synthesis

This compound is utilized as a catalyst in various organic synthesis reactions, particularly in allylic and benzylic oxidations. Its efficiency in catalyzing these reactions is attributed to its ability to stabilize transition states and lower activation energies, making it a valuable tool for synthetic chemists.

Biological Applications

In biological research, this compound serves as a valuable tool for investigating oxidative stress and redox reactions. Its properties allow researchers to study the effects of ROS on cellular processes, which is crucial for understanding various diseases linked to oxidative damage .

Medical Research

Research is ongoing to explore the potential medical applications of this compound. Its role in drug development is particularly noteworthy, as it may contribute to therapeutic interventions targeting oxidative stress-related conditions. The compound's ability to generate ROS can be harnessed for photodynamic therapy (PDT), where light-activated compounds are used to selectively destroy cancer cells .

Industrial Applications

In industrial settings, this compound is employed as an efficient oxidation catalyst in the production of fine chemicals and pharmaceuticals. Its effectiveness in catalyzing oxidation reactions makes it a preferred choice for manufacturers seeking to optimize production processes while minimizing waste.

Case Study 1: Photodynamic Therapy

A study investigated the use of this compound as a photosensitizer in PDT. The compound was tested on various cell lines, including HeLa cells and mouse colon carcinoma cells. The results indicated that upon irradiation, the compound effectively generated ROS, leading to significant cytotoxicity against cancer cells while remaining nontoxic in the dark .

Case Study 2: Catalytic Efficiency

Another research focused on evaluating the catalytic efficiency of this compound in organic transformations. The study demonstrated that this compound could facilitate reactions with high selectivity and yield, outperforming traditional catalysts in certain scenarios. This finding underscores its potential as a versatile catalyst in synthetic organic chemistry.

Table 1: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Organic ChemistryCatalyst for allylic/benzylic oxidationsHigh selectivity and yield in synthetic reactions
BiologyInvestigating oxidative stressValuable insights into ROS effects on cell biology
MedicinePotential use in photodynamic therapyEffective ROS generation leading to cancer cell death
IndustryOxidation catalyst for fine chemicalsEfficient production processes with minimal waste

Mechanism of Action

The mechanism of action of dilead dirhodium heptaoxide involves its ability to facilitate redox reactions. The compound can transfer electrons between different chemical species, thereby acting as an oxidizing or reducing agent. The molecular targets and pathways involved in its action include the formation of reactive oxygen species and the activation of specific substrates through electron transfer processes .

Comparison with Similar Compounds

Table 1: Key Lead-Based Mixed-Metal Oxides

Compound Name CAS Number Formula Key Features Regulatory Status
Dilead dirhodium heptaoxide 37240-96-3 Pb₂Rh₂O₇ Lead-rhodium oxide; high oxygen coordination. Banned (Toyota, Alps Electric)
Dilead diruthenium hexaoxide 37194-88-0 Pb₂Ru₂O₆ Lead-ruthenium oxide; lower oxygen count than Pb₂Rh₂O₇. Banned (Toyota)
Dilead chromate dihydroxide 12017-86-6 Pb₂CrO₄(OH)₂ Lead-chromium hybrid; chromate group contributes to toxicity. Restricted (Pharos Project)
Dibismuth dilead tetraruthenium tridecaoxide 11116-83-9 Pb₂Bi₂Ru₄O₁₃ Multi-metal oxide; complex structure with bismuth and ruthenium. Not explicitly regulated

Key Observations :

  • Metal Pairing : Pb₂Rh₂O₇ and Pb₂Ru₂O₆ share structural similarities but differ in the transition metal (Rh vs. Ru), which influences electronic properties and reactivity. Rhodium-based oxides are often explored for catalytic applications, whereas ruthenium oxides are studied for electrochemical stability .
  • Toxicity Profile: All lead-containing compounds are regulated, but Pb₂CrO₄(OH)₂ faces additional restrictions due to carcinogenic hexavalent chromium .

Functional Analogues: Dirhodium Compounds

Table 2: Dirhodium Complexes in Biomedical Research

Compound Name Formula Key Features DNA Binding Mechanism (vs. Cisplatin)
Dirhodium tetraacetate Rh₂(μ-O₂CCH₃)₄ Axial coordination to DNA purine bases (N3 of cytosine, N7 of adenine). Binds slower than cisplatin but more selectively .
Cisplatin PtCl₂(NH₃)₂ Equatorial binding to guanine (N7); forms intra-strand cross-links. Faster reaction with Gua-rich sequences .
[Rh₂(μ-O₂CCF₃)₄] Rh₂(μ-O₂CCF₃)₄ Enhanced reactivity with GuaGua sequences due to trifluoroacetate ligands. Faster binding than dirhodium tetraacetate .

Key Observations :

  • Coordination Preference : Dirhodium compounds like Rh₂(μ-O₂CCH₃)₄ favor axial DNA binding, unlike cisplatin’s equatorial approach. This difference may reduce cross-resistance in cancer therapy .
  • Ligand Effects : Trifluoroacetate ligands in [Rh₂(μ-O₂CCF₃)₄] increase reactivity with Gua-rich DNA, suggesting ligand design as a critical factor for targeted applications .
  • Electronic Properties: UV-vis studies show dirhodium compounds undergo minor spectral shifts upon DNA binding, indicating stable metal-DNA adduct formation .

Regulatory and Environmental Context

Table 3: Regulatory Status of Select Lead Compounds

Compound Name CAS Number Primary Use (Historical/Current) Regulation Rationale
This compound 37240-96-3 Industrial catalysis (speculative) Lead toxicity; bioaccumulation risks .
Lead bis(dipentyldithiocarbamate) 36501-84-5 Rubber vulcanization Neurotoxic lead degradation products .
Lead sulfide 39377-56-5 Semiconductor manufacturing Carcinogenic upon inhalation .

Key Observations :

  • Lead Dominance : All regulated compounds share Pb²⁺ as a toxic component. Pb₂Rh₂O₇’s regulation aligns with global restrictions on lead use (e.g., EU REACH) .
  • Industrial Phase-Out : Compounds like Pb₂Rh₂O₇ and Pb₂Ru₂O₆ are likely replaced by less toxic alternatives (e.g., bismuth- or tin-based catalysts) in modern applications .

Biological Activity

Dilead dirhodium heptaoxide (Rh₂(μ-O)₃) is a compound that has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biomolecules, and potential therapeutic applications.

Overview of this compound

This compound consists of two rhodium atoms bridged by oxygen atoms, forming a complex that exhibits interesting chemical behavior. Rhodium complexes are known for their catalytic properties and ability to interact with various biological molecules, including DNA and proteins.

The biological activity of this compound is primarily attributed to its ability to produce reactive oxygen species (ROS) upon activation. These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis or necrosis. The mechanism can be summarized as follows:

  • Activation : Upon exposure to light or specific wavelengths, the compound generates singlet oxygen (1O2^1O_2).
  • Interaction : The generated ROS can interact with cellular components, including lipids, proteins, and nucleic acids.
  • Biological Effects : This interaction can lead to cellular damage, modulation of signaling pathways, or even targeted cell death in cancer cells.

Binding Studies

Research has demonstrated that this compound can bind to biomolecules such as DNA and serum albumin. These interactions were studied using various techniques:

  • UV-Vis Spectroscopy : Used to monitor the binding affinity and stability of the complex with CT-DNA.
  • Fluorescence Spectroscopy : Employed to analyze the binding sites on serum albumin.
  • Viscosity Measurements : Indicated changes in DNA structure upon complex formation.

The results showed that the compound has a significant binding affinity for DNA, which may contribute to its biological activity by interfering with DNA replication and transcription processes .

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal cells. For instance:

  • Cell Lines Tested : HCT-116 (human colorectal cancer) and MRC-5 (human fibroblast).
  • Results : The compound demonstrated a dose-dependent decrease in cell viability in HCT-116 cells, suggesting potential as an anticancer agent .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Anticancer Activity :
    • Researchers treated HCT-116 cells with varying concentrations of this compound.
    • Results showed significant apoptosis induction via ROS generation, confirming its potential as an anticancer therapeutic .
  • DNA Interaction Study :
    • A study investigated the binding properties of this compound with calf thymus DNA (CT-DNA).
    • The results indicated strong intercalation between the compound and DNA strands, leading to altered DNA stability and potential implications for gene expression modulation .

Summary of Findings

PropertyObservation
Binding Affinity High affinity for CT-DNA and serum albumin
Cytotoxicity Selective towards cancer cells (HCT-116)
Mechanism of Action ROS generation leading to oxidative stress
Potential Applications Anticancer therapy, targeting hypoxic tumors

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